molecular formula C14H19NO3 B8218933 (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid

Cat. No.: B8218933
M. Wt: 249.30 g/mol
InChI Key: YSUDWTXHGORLBK-CYBMUJFWSA-N
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Description

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the phenyl ring and the cyclopentyloxy group . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentylpropionic acid: Similar structure but lacks the amino group and phenyl ring.

    Phenylalanine derivatives: Share the phenyl ring and amino acid moiety but differ in the substituents on the phenyl ring.

Uniqueness

(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid is unique due to the presence of the cyclopentyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-3-(3-cyclopentyloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUDWTXHGORLBK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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